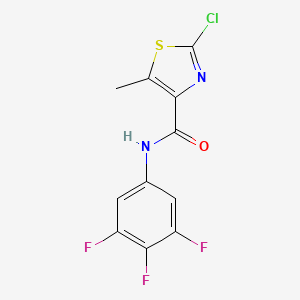

2-chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide

Description

2-Chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with chlorine (position 2), a methyl group (position 5), and a carboxamide moiety linked to a 3,4,5-trifluorophenyl ring. Thiazole derivatives are widely explored in medicinal chemistry due to their bioisosteric resemblance to peptide bonds and their role in modulating enzyme interactions, particularly in kinase inhibition and antimicrobial activity .

Properties

Molecular Formula |

C11H6ClF3N2OS |

|---|---|

Molecular Weight |

306.69 g/mol |

IUPAC Name |

2-chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C11H6ClF3N2OS/c1-4-9(17-11(12)19-4)10(18)16-5-2-6(13)8(15)7(14)3-5/h2-3H,1H3,(H,16,18) |

InChI Key |

OBIQVWAFMVAKEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C(=O)NC2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Trifluorophenyl Group: This step involves a nucleophilic substitution reaction where the trifluorophenyl group is introduced using a suitable trifluorophenyl halide.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while substitution of the chlorine atom could yield various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacterial and fungal pathogens. Studies have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of thiazole compounds have been evaluated for their antimicrobial activity using methods such as the turbidimetric assay, revealing significant inhibition against various strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 20 | |

| Compound C | C. albicans | 18 |

Anticancer Potential

Research indicates that compounds similar to 2-chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on thiazole derivatives have shown IC50 values indicating strong anticancer activity against human breast adenocarcinoma cells (MCF7).

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound D | MCF7 | 1.61 | |

| Compound E | HeLa | 1.98 | |

| Compound F | A549 (Lung) | 2.50 |

Herbicidal Properties

The thiazole moiety has been investigated for its potential use as a herbicide. Research has shown that compounds with similar structures can effectively inhibit weed growth by disrupting metabolic pathways in plants.

Case Study: Herbicidal Activity

A study evaluated the herbicidal effects of thiazole derivatives on common weeds such as Amaranthus retroflexus and Chenopodium album, demonstrating effective growth inhibition at specific concentrations.

Polymer Synthesis

The compound can serve as a building block in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been explored to develop materials suitable for high-performance applications.

Table 3: Properties of Polymers Containing Thiazole Derivatives

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluorophenyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Research Findings and Limitations

- Kinase Inhibition : Thiazole carboxamides with electronegative aryl groups (e.g., trifluorophenyl) often exhibit enhanced kinase inhibitory activity due to improved interactions with ATP-binding pockets .

- Antimicrobial Activity : Chlorine and fluorine substituents correlate with broad-spectrum antimicrobial effects, as seen in analogs like 2-chloro-N-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide .

Limitations :

- No experimental data on the target compound’s solubility, toxicity, or in vivo efficacy are available in the provided evidence.

- Computational modeling (e.g., using SHELX for crystallographic analysis) could further elucidate structural dynamics.

Biological Activity

2-Chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazole class, which is known for its pharmacological relevance, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H7ClF3N3O

- Molecular Weight : 299.64 g/mol

- IUPAC Name : this compound

The presence of chlorine and trifluoromethyl groups enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- In vitro studies showed that the compound has an IC50 value of approximately 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells .

- The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators:

- Cyclooxygenase (COX) Inhibition : The compound demonstrated notable inhibition of COX enzymes, which are crucial in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were recorded at 0.72 µM and 0.54 µM respectively .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this thiazole derivative exhibits antimicrobial properties:

- Bacterial Inhibition : Studies indicate that it effectively inhibits the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets within cells:

- Targeting Kinases : The compound shows promise as a kinase inhibitor, which could disrupt signaling pathways involved in cancer progression.

- Modulation of Cytokine Production : It has been observed to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

Study 2: Anti-inflammatory Action

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked reduction in edema formation compared to control groups. This suggests its potential utility as an anti-inflammatory agent .

Summary of Findings

| Biological Activity | IC50 Value | Effect Observed |

|---|---|---|

| Anticancer (HT-29) | 9 nM | Induction of apoptosis |

| Anticancer (MCF-7) | 17 nM | Cell cycle arrest |

| COX-1 Inhibition | 0.72 µM | Reduced inflammation |

| COX-2 Inhibition | 0.54 µM | Reduced inflammation |

Q & A

Q. How can researchers optimize the synthetic route for 2-chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide to improve yield and purity?

- Methodological Answer : Begin with condensation of 3,4,5-trifluoroaniline with methyl-substituted thiazole precursors. Use coupling agents like EDCI/HOBt for amide bond formation. Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Optimize stoichiometry of chlorination agents (e.g., POCl₃) to minimize side products. Validate purity using NMR (¹H/¹³C) and LC-MS .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- ¹H/¹³C NMR : Confirm substitution patterns on the thiazole ring and trifluorophenyl group.

- FTIR : Identify carbonyl (C=O) and C-F stretches.

- LC-MS : Verify molecular weight and detect impurities.

- X-ray crystallography (if crystals are obtainable): Resolve 3D conformation and hydrogen bonding interactions .

Q. How can solubility challenges be addressed in in vitro assays for this lipophilic thiazole derivative?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound. For aqueous buffers, employ cyclodextrins or lipid-based nanoemulsions. Validate solubility via dynamic light scattering (DLS) and confirm bioactivity retention in dose-response assays .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to target enzymes (e.g., kinases or microbial targets)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins. Apply density functional theory (DFT) to calculate electrostatic potential maps for the trifluorophenyl moiety. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in preclinical studies?

- Methodological Answer : Conduct selectivity profiling using panel-based assays (e.g., Eurofins Pharma Discovery). Normalize data to cell viability controls (MTT assay). Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify off-target interactions. Cross-validate with gene expression profiling (RNA-seq) to discern mechanism-specific effects .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer : Use Sprague-Dawley rats for preliminary ADME studies:

- Plasma stability : LC-MS/MS quantification at 0, 1, 4, 8, 24 h post-IV/oral administration.

- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) and assess accumulation in target organs.

- Metabolite ID : High-resolution MS with fragmentation patterns .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for the compound’s narrow therapeutic index?

- Methodological Answer : Use a logarithmic dosing range (e.g., 0.1–100 µM) with 8–10 concentration points. Include positive/negative controls (e.g., staurosporine for cytotoxicity). Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀. Replicate experiments ≥3 times to assess inter-assay variability .

Q. What statistical methods are recommended for reconciling discrepancies in IC₅₀ values across independent studies?

- Methodological Answer : Apply meta-analysis using a random-effects model (RevMan, R package metafor). Adjust for covariates (cell line variability, assay conditions). Perform sensitivity analysis to exclude outliers. Report 95% confidence intervals and I² statistics to quantify heterogeneity .

Mechanistic and Structural Studies

Q. How can the electronic effects of the 3,4,5-trifluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Q. What strategies can elucidate the role of the thiazole ring in target engagement?

- Methodological Answer :

Synthesize analogs with isosteric replacements (e.g., oxazole, pyridine). Compare binding affinities via SPR. Perform hydrogen-deuterium exchange (HDX) mass spectrometry to map protein conformational changes upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.